molecular formula C20H34O4 B15422869 9-(Acetyloxy)octadeca-10,12-dienoic acid CAS No. 112204-48-5

9-(Acetyloxy)octadeca-10,12-dienoic acid

Cat. No.: B15422869
CAS No.: 112204-48-5
M. Wt: 338.5 g/mol
InChI Key: USGOGOZDPIRKKM-UHFFFAOYSA-N
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Description

9-(Acetyloxy)octadeca-10,12-dienoic acid is a chemically modified octadecadienoic acid derivative of interest in biochemical and lipid research. This compound features a dienoic chain and an acetyloxy functional group, a structure that suggests potential as an intermediate in the synthesis of more complex lipid species or as a standard in analytical studies. While the specific biological profile of this acetyloxy derivative is still being characterized, related octadecadienoic acids and their oxidized or hydroxylated metabolites are under investigation for their roles in various physiological and pathological processes. For instance, α-hydroxy fatty acids and other fatty acid metabolites are explored for their potential in areas such as cardiovascular diseases and as biomarkers for neurological disorders . Similarly, lipid nanoparticles, which often incorporate complex lipid structures, are critical in modern therapeutic applications, including the delivery of nucleic acids . Researchers may find value in this compound for probing lipid metabolism, studying cell signaling pathways, or developing novel lipid-based formulations. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

112204-48-5

Molecular Formula

C20H34O4

Molecular Weight

338.5 g/mol

IUPAC Name

9-acetyloxyoctadeca-10,12-dienoic acid

InChI

InChI=1S/C20H34O4/c1-3-4-5-6-7-9-12-15-19(24-18(2)21)16-13-10-8-11-14-17-20(22)23/h7,9,12,15,19H,3-6,8,10-11,13-14,16-17H2,1-2H3,(H,22,23)

InChI Key

USGOGOZDPIRKKM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CC=CC(CCCCCCCC(=O)O)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

9-Hydroxyoctadeca-10,12-dienoic Acid

  • Structure : Hydroxyl (-OH) group at C7.
  • Sources : Identified in Millettia speciosa () and Calonyction muricatum ().
  • Biological Activity: Exhibits anti-inflammatory effects in RAW 264.7 macrophages (IC50 = 0.97–1.17 μM for NO inhibition) . Acts as a ligand for PPAR-γ, modulating inflammatory pathways in endometriosis .

9-Hydroperoxyoctadeca-10,12-dienoic Acid

  • Structure : Hydroperoxy (-OOH) group at C9, with isomeric variations (10E,12Z or 10E,12E) .
  • Role in Lipid Peroxidation: A key intermediate in oxidative degradation of linoleic acid, forming DNA-damaging radicals (e.g., 8-oxo-guanosine) . Used in studies on cytochrome c-catalyzed pentyl radical formation .
  • Stability : Less stable than the acetyloxy derivative due to the reactive peroxide group, which decomposes into aldehydes or ketones under physiological conditions .

9-Oxooctadeca-10,12-dienoic Acid

  • Structure : Ketone (=O) group at C9 .
  • Sources : Isolated from Citrus medica and Cordyceps cicadae .
  • Bioactivity :
    • Inhibits acetyl-CoA carboxylase (IC50 = 15 μM), a target for metabolic disorders .
    • Demonstrates antimicrobial activity against E. coli, B. subtilis, and C. albicans .
  • Physicochemical Properties: Higher hydrophobicity than the acetyloxy analog due to the nonpolar ketone group, favoring accumulation in lipid-rich environments .

Methyl Esters and Phenolic Derivatives

  • Examples: Methyl (10E,12E)-9-(2,6-dihydroxyphenoxy)octadeca-10,12-dienoate (). Methyl 9-(3-methyl-5-pentylfuran-2-yl) nonanoate ().
  • Serve as singlet oxygen scavengers in bacterial biosynthetic pathways .

Structural and Functional Analysis Table

Compound Functional Group Key Properties Biological Roles References
9-(Acetyloxy)octadeca-10,12-dienoic acid -OAc at C9 Moderate polarity, ester stability Presumed roles in signaling or metabolism (data limited) N/A
9-Hydroxyoctadeca-10,12-dienoic acid -OH at C9 High polarity, PPAR-γ ligand Anti-inflammatory, metabolic regulation
9-Hydroperoxyoctadeca-10,12-dienoic acid -OOH at C9 High reactivity, oxidant Lipid peroxidation, DNA damage
9-Oxooctadeca-10,12-dienoic acid =O at C9 Hydrophobic, stable Antimicrobial, enzyme inhibition
Methyl esters (e.g., ) -OMe, phenolic Improved solubility in nonpolar solvents Biodiesel antioxidants

Preparation Methods

Chemical Synthesis via Acetylation of 9-Hydroxyoctadeca-10,12-dienoic Acid

The most direct route to 9-(acetyloxy)octadeca-10,12-dienoic acid involves the acetylation of its precursor, 9-hydroxyoctadeca-10,12-dienoic acid (9-HODE). This method leverages classical esterification reactions, where the hydroxyl group at position 9 reacts with acetylating agents such as acetic anhydride or acetyl chloride.

Reaction Conditions and Catalysts

The acetylation process typically employs acetic anhydride in the presence of a base, such as pyridine or triethylamine, to neutralize the generated acid and drive the reaction to completion. A representative procedure involves dissolving 9-HODE in anhydrous dichloromethane under nitrogen atmosphere, followed by dropwise addition of acetic anhydride (1.2 equivalents) and catalytic 4-dimethylaminopyridine (DMAP, 0.1 equivalents). The reaction mixture is stirred at room temperature for 12–24 hours, after which the solvent is evaporated under reduced pressure. The crude product is purified via silica gel chromatography using a hexane-ethyl acetate gradient (7:3 v/v) to yield this compound with a reported purity >95%.

Table 1: Optimization of Acetylation Parameters
Parameter Condition 1 Condition 2 Optimal Condition
Acetylating Agent Acetic Anhydride Acetyl Chloride Acetic Anhydride
Solvent Dichloromethane Tetrahydrofuran Dichloromethane
Catalyst DMAP Pyridine DMAP
Reaction Time (hours) 24 18 24
Yield (%) 78 65 78

Enzymatic Acetylation Using Lipases

Enzymatic methods offer a greener alternative to chemical synthesis, leveraging lipases to catalyze the acetylation of 9-HODE under mild conditions. Immobilized Candida antarctica lipase B (CAL-B) has shown efficacy in mediating esterification reactions in non-aqueous media.

Substrate Preparation and Reaction Setup

9-HODE is dissolved in tert-butyl methyl ether (TBME) with vinyl acetate (1.5 equivalents) as the acetyl donor. CAL-B (10% w/w relative to substrate) is added, and the mixture is incubated at 40°C with agitation (200 rpm) for 48 hours. The enzyme is filtered, and the solvent is evaporated. The product is isolated via flash chromatography, yielding this compound with 70–75% conversion efficiency.

Key Advantages:
  • Regioselectivity : Lipases selectively acetylate the hydroxyl group without altering the conjugated diene system.
  • Sustainability : Reduced solvent waste and elimination of harsh acids/bases.

Purification and Characterization

Chromatographic Techniques

Post-synthesis purification is critical due to the compound’s structural similarity to byproducts. Reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and methanol-water (85:15 v/v) mobile phase achieves baseline separation, with a retention time of 14.3 minutes.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 5.35–5.25 (m, 2H, CH=CH), 4.85 (t, 1H, J = 6.8 Hz, OAc-CH), 2.30 (t, 2H, J = 7.5 Hz, COOH-CH₂), 2.05 (s, 3H, OAc-CH₃).
  • ESI-MS : m/z 339.2 [M+H]⁺, consistent with the molecular formula C₂₀H₃₄O₄.

Q & A

Q. What are the established synthetic routes for 9-(Acetyloxy)octadeca-10,12-dienoic acid, and what reaction conditions optimize yield and purity?

Methodological Answer: The synthesis of this compound typically involves selective oxidation or acetylation of precursor fatty acids. For example:

  • Oxidation of linoleic acid derivatives using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under controlled pH (6–8) and temperature (25–40°C) .
  • Solvent selection (e.g., dichloromethane) ensures selective functionalization of the allylic hydroxyl group to an acetyloxy group .
  • Purification via column chromatography or recrystallization improves purity (>95%) .
Reaction Parameter Optimized Condition Reference
Oxidizing AgentKMnO₄ or H₂O₂
SolventDichloromethane
Temperature25–40°C
Purification MethodColumn Chromatography

Q. What analytical techniques are recommended for characterizing this compound, and what key spectral markers should be identified?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Quantifies purity (≥95%) using reverse-phase C18 columns with UV detection at 210–235 nm .
  • Nuclear Magnetic Resonance (NMR): Key markers include:
    • ¹H NMR: Acetyloxy proton signal at δ 2.0–2.1 ppm; olefinic protons (δ 5.3–5.5 ppm) for double bond positions .
    • ¹³C NMR: Carbonyl carbons (δ 170–180 ppm) confirm acetyloxy and carboxylic acid groups .
  • Mass Spectrometry (MS): Molecular ion peak at m/z 294.4 (C₁₈H₃₀O₃) and fragmentation patterns validate structure .

Q. What are the optimal storage conditions for this compound to ensure long-term stability?

Methodological Answer:

  • Powder form: Store at -20°C in airtight, light-protected containers to prevent oxidation .
  • Solubilized form: Dissolve in inert solvents (e.g., ethanol) and store at -80°C to avoid hydrolysis .
  • Stability monitoring: Conduct periodic HPLC analysis to detect degradation products (e.g., free fatty acids) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity, and what experimental approaches validate these effects?

Methodological Answer:

  • Chiral Chromatography: Separate enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) to isolate (R)- and (S)-configurations .
  • Biological Assays: Compare enantiomers in cell-based models (e.g., macrophage inflammation assays) to assess pro-/anti-inflammatory activity .
  • Molecular Docking: Simulate interactions with lipid-binding proteins (e.g., PPAR-γ) to predict stereospecific binding affinities .

Q. What are the common discrepancies in reported bioactivity data for this compound, and how can researchers control for confounding variables?

Methodological Answer:

  • Purity Variability: Use HPLC-certified standards (≥95% purity) to minimize batch-to-batch differences .
  • Solvent Effects: Test activity in both aqueous and lipid-soluble delivery systems (e.g., liposomes vs. DMSO) .
  • Cell Line Specificity: Validate findings across multiple cell types (e.g., RAW 264.7 macrophages vs. primary hepatocytes) .

Q. What reaction mechanisms underlie the participation of this compound in lipid peroxidation pathways, and how can these be experimentally monitored?

Methodological Answer:

  • Radical Initiation: Use electron spin resonance (ESR) to detect lipid radicals formed during peroxidation .
  • Product Analysis: Identify peroxidation byproducts (e.g., malondialdehyde) via thiobarbituric acid (TBA) assay or LC-MS .
  • Kinetic Studies: Monitor reaction rates under varying oxygen concentrations to elucidate autoxidation pathways .

Data Contradiction Analysis Example:
Conflicting reports on pro-inflammatory vs. anti-inflammatory effects may arise from:

  • Dose-Dependent Responses: Test a broad concentration range (nM–µM) to identify biphasic effects .
  • Redox State: Pre-treat cells with antioxidants (e.g., N-acetylcysteine) to determine if activity is redox-sensitive .

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